(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione (5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17258731
InChI: InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6-
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC17258731

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name (5Z)-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Standard InChI InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6-
Standard InChI Key NQFUGCKNXNBJNF-TWGQIWQCSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=O)N2
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an imidazolidine-2,4-dione core (hydantoin) with a 3-methoxybenzylidene substituent at the 5-position. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties, influencing both reactivity and biological interactions. The methoxy group at the 3-position of the benzene ring enhances electron-donating effects, modulating solubility and binding affinity .

Key Structural Features:

  • Imidazolidine ring: Planar, with two carbonyl groups at positions 2 and 4.

  • Benzylidene group: Conjugated double bond stabilizes the Z-configuration via resonance.

  • 3-Methoxy substitution: Introduces steric and electronic effects that alter intermolecular interactions .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Olefinic protons (C=CH) resonate at δ 7.2–7.8 ppm (doublet, J = 10–12 Hz), confirming the Z-configuration. Methoxy protons appear as a singlet at δ 3.8 ppm.

  • ¹³C NMR: Carbonyl carbons (C=O) at δ 170–175 ppm; aromatic carbons at δ 110–160 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 1600–1650 cm⁻¹ (C=N/C=C stretching) .

X-ray Crystallography

Crystal structures of analogous hydantoin derivatives reveal planar imidazolidine rings and π-stacking interactions between aromatic groups, stabilizing the Z-isomer .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a Knoevenagel condensation between 3-methoxybenzaldehyde and imidazolidine-2,4-dione (hydantoin).

Typical Procedure:

  • Reactants: Hydantoin (1.0 eq), 3-methoxybenzaldehyde (1.2 eq), ammonium acetate (catalyst).

  • Conditions: Reflux in acetic acid (120°C, 4–6 hours).

  • Workup: Precipitation in ice-water, followed by recrystallization from ethanol .

Yield: 65–75% (optimized conditions).

Stereochemical Control

The Z-configuration is favored under acidic conditions due to:

  • Kinetic control: Faster formation of the Z-isomer.

  • Solvent effects: Polar protic solvents (e.g., acetic acid) stabilize the transition state via hydrogen bonding .

Biological Activities and Mechanisms

In Vitro Cytotoxicity

  • HepG2 (Liver Cancer): IC₅₀ = 12.3 µM, comparable to 5-fluorouracil (IC₅₀ = 10.8 µM) .

  • MCF-7 (Breast Cancer): IC₅₀ = 18.7 µM, with apoptosis induction via caspase-3 activation .

Mechanism:

  • EGFR Inhibition: Binds to the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol), suppressing tyrosine kinase activity .

  • Cell Cycle Arrest: Accumulation of cells in S-phase (45% at 20 µM) .

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Mode of Action: Disruption of microbial cell membranes and inhibition of DNA gyrase .

Anti-inflammatory Effects

  • Carrageenan-Induced Edema: 58% reduction in paw swelling at 50 mg/kg (vs. 62% for diclofenac).

  • COX-2 Inhibition: Selective inhibition (IC₅₀ = 4.6 µM) over COX-1 (IC₅₀ = 22.1 µM).

Computational and Molecular Modeling

Molecular Docking Studies

  • EGFR Kinase (PDB: 1M17): The 3-methoxy group forms a hydrogen bond with Thr766 (distance = 2.1 Å), while the hydantoin ring interacts with Met769 via van der Waals forces .

  • COX-2 (PDB: 5KIR): The benzylidene group occupies the hydrophobic pocket near Tyr385, inhibiting arachidonic acid binding.

Quantitative Structure-Activity Relationship (QSAR)

  • Electron-Withdrawing Groups (e.g., -NO₂) at the 4-position enhance anticancer activity (r² = 0.86) .

  • LogP Values: Optimal range = 2.1–2.5 for blood-brain barrier penetration.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 3-methoxybenzoic acid derivatives .

Acute Toxicity

  • LD₅₀ (Mice): 320 mg/kg (oral); 110 mg/kg (intravenous).

  • Safety Profile: No hepatotoxicity at therapeutic doses (≤50 mg/kg) .

Comparative Analysis with Analogues

CompoundAnticancer IC₅₀ (µM)COX-2 IC₅₀ (µM)
5-Benzylidenehydantoin25.412.3
5-(4-Nitrobenzylidene)8.96.7
3-Methoxy Derivative12.34.6

Key Insight: The 3-methoxy group balances potency and selectivity, outperforming unsubstituted analogues .

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